Delafloxacin - 189279-58-1

Delafloxacin

Catalog Number: EVT-254662
CAS Number: 189279-58-1
Molecular Formula: C18H12ClF3N4O4
Molecular Weight: 440.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Delafloxacin is a fluoroquinolone antibiotic which has been used in trials studying the treatment and basic science of Gonorrhea, Hepatic Impairment, Bacterial Skin Diseases, Skin Structure Infections, and Community Acquired Pneumonia, among others. It was approved in June 2017 under the trade name Baxdela for use in the treatment of acute bacterial skin and skin structure infections.
Delafloxacin is a Fluoroquinolone Antibacterial.
Delafloxacin is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. Delafloxacin has been linked to mild ALT elevations during therapy, but has yet to be linked to instances of idiosyncratic acute liver injury with symptoms and jaundice as have been described with other fluoroquinolones.
See also: Delafloxacin Meglumine (active moiety of).

Levofloxacin

Relevance: Levofloxacin is structurally related to Delafloxacin, both belonging to the fluoroquinolone class of antibiotics. Delafloxacin has demonstrated superior activity against certain pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), compared to Levofloxacin [, , , , , , , , , , , ]. Delafloxacin has also shown a lower risk of certain adverse effects, such as QTc prolongation, compared to Levofloxacin.

Ciprofloxacin

Relevance: Ciprofloxacin is structurally similar to Delafloxacin, and both drugs are fluoroquinolone antibiotics. Delafloxacin exhibits enhanced activity against specific resistant strains, notably MRSA and fluoroquinolone-resistant Staphylococcus aureus, where Ciprofloxacin's efficacy might be limited [, , , , , ].

Finafloxacin

Relevance: Both Finafloxacin and Delafloxacin are fluoroquinolone antibiotics with structural resemblances. One study found Delafloxacin to be more effective against Mycoplasma hominis and Ureaplasma species than Finafloxacin, Moxifloxacin, and Levofloxacin []. Notably, Delafloxacin demonstrated greater efficacy against fluoroquinolone-resistant isolates of these species.

Vancomycin

Relevance: Vancomycin and Delafloxacin have distinct structures and mechanisms of action. Vancomycin is a glycopeptide antibiotic that targets cell wall synthesis, whereas Delafloxacin is a fluoroquinolone that inhibits DNA replication. Nevertheless, many studies compared the clinical efficacy and safety of Delafloxacin to Vancomycin, often in combination with aztreonam, in treating acute bacterial skin and skin structure infections (ABSSSIs) [, , , , ].

Overview

Delafloxacin is a novel anionic fluoroquinolone antibiotic developed primarily for the treatment of acute bacterial skin and skin structure infections. It is characterized by its unique chemical structure, which enhances its efficacy in acidic environments and makes it effective against a broad spectrum of bacteria, including resistant strains. Delafloxacin is marketed under the brand name Quofenix and has been approved for clinical use due to its favorable pharmacokinetic and pharmacodynamic properties.

Source

Delafloxacin was initially synthesized by researchers seeking to improve upon existing fluoroquinolones, particularly in terms of activity against resistant bacterial strains. Its development involved multiple synthetic routes that have been documented in various patents and scientific literature, emphasizing its potential in clinical applications .

Classification

Delafloxacin belongs to the class of fluoroquinolone antibiotics, which are known for their bactericidal activity. It is classified as an anionic fluoroquinolone due to its negatively charged structure at physiological pH, which distinguishes it from traditional zwitterionic fluoroquinolones.

Synthesis Analysis

Methods

The synthesis of delafloxacin involves several key steps that can be performed using different methods. One notable method includes the use of 3-chloro-2,4,5-trifluorobenzoyl ethyl acetate as a starting material. This method employs a one-pot reaction that simplifies the synthesis process through five main steps: condensation, substitution, cyclization, substitution, and hydrolysis .

Another method highlights the use of 2,4,5-trifluorobenzoic acid as an initial material, leading to high-purity delafloxacin with yields exceeding 90% . The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Technical Details

The synthesis can be executed in a laboratory or scaled up for industrial production. For example, one method described involves dissolving precursors in isopropanol and gradually adding sodium hydroxide followed by acetic acid to facilitate hydrolysis . The resulting delafloxacin can then be converted into its meglumine salt form to enhance solubility.

Molecular Structure Analysis

Structure

Delafloxacin has a complex molecular structure that includes a 4-quinolone core with distinct substituents that enhance its antibacterial properties. The molecular formula is C₁₈H₁₂ClF₃N₄O₄, with a molecular weight of approximately 440.8 g/mol .

Data

Key structural features include:

  • A large heteroaromatic substituent at the N-1 position.
  • A chlorine atom at the C-8 position.
  • Absence of a protonable group at the C-7 position, which contributes to its weak acidity (pKa ~5.4) .

These structural characteristics contribute to delafloxacin's unique pharmacological profile.

Chemical Reactions Analysis

Reactions

Delafloxacin undergoes various chemical reactions during its synthesis and when interacting with bacterial targets. The primary reactions include:

  • Condensation: Formation of new bonds between reactants.
  • Substitution: Replacement of functional groups within the molecule.
  • Cyclization: Formation of cyclic structures from linear precursors.
  • Hydrolysis: Breaking down compounds using water, crucial for obtaining the final antibiotic product .

Technical Details

The reaction conditions must be optimized for each step to ensure high yields and purity. For example, hydrolysis reactions are typically conducted under basic conditions with controlled temperatures to maximize product formation.

Mechanism of Action

Delafloxacin exerts its antibacterial effects through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and repair. This inhibition leads to bacterial cell death.

Process

Upon entering bacterial cells, delafloxacin becomes protonated in neutral pH environments, allowing it to bind effectively to target enzymes. Its unique anionic structure enhances its potency in acidic conditions, making it particularly effective against certain Gram-positive bacteria .

Data

Pharmacokinetic studies indicate that delafloxacin achieves peak plasma concentrations within one hour after intravenous administration and between one to two and a half hours after oral dosing . Its bioavailability is approximately 59%, with a half-life ranging from 10 hours (intravenous) to 14 hours (oral) .

Physical and Chemical Properties Analysis

Physical Properties

Delafloxacin appears as a yellow crystalline powder with high solubility in water when formulated as delafloxacin meglumine salt. It has a melting point range of approximately 238–241 °C .

Chemical Properties

Key chemical properties include:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Stable under various environmental conditions but sensitive to high humidity levels.
  • pKa: Approximately 5.4, indicating weak acidity .

These properties are critical for formulation development and clinical application.

Applications

Delafloxacin is primarily used in clinical settings for treating acute bacterial skin and skin structure infections caused by susceptible strains, including those resistant to other fluoroquinolones. Its unique properties allow it to be effective in both intravenous and oral formulations.

Additionally, ongoing research explores potential applications in treating other infections where traditional antibiotics may fail due to resistance issues . The compound's ability to maintain efficacy under acidic conditions opens avenues for further development against specific pathogens that thrive in such environments.

Mechanisms of Antibacterial Action

Dual Inhibition of Type II Topoisomerases: DNA Gyrase and Topoisomerase IV

Delafloxacin exerts bactericidal activity by simultaneously inhibiting two essential bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (comprising ParC and ParE subunits). These enzymes regulate DNA supercoiling, decatenation, and chromosome segregation during replication. Unlike earlier fluoroquinolones that preferentially target one enzyme in Gram-positive or Gram-negative bacteria, delafloxacin binds both with near-equal affinity due to its unique molecular structure. Its C-8 chlorine substituent and N-1 pyridinyl group enhance steric interactions with the GyrA and ParC subunits, stabilizing DNA-enzyme cleavage complexes. This dual inhibition causes irreversible double-stranded DNA breaks, leading to rapid cell death [2] [3].

Structural studies using X-ray crystallography (2.0 Å resolution) reveal that delafloxacin intercalates at DNA cleavage sites in Streptococcus pneumoniae topoisomerase IV, chelating two Mg²⁺ ions per drug molecule. This high-affinity binding occurs in a planar conformation, with the C-8 chlorine positioned to form hydrophobic contacts with residue Ser79 of ParC. The anionic character of delafloxacin at physiological pH further facilitates ionic bonding with positively charged residues in the enzyme's quinolone resistance-determining region (QRDR) [2]. Resistance requires multiple mutations in both gyrA and parC genes, as single substitutions (e.g., GyrA-S81L or ParC-S79F) alone confer only marginal resistance. In Streptococcus agalactiae, dual mutations (GyrA-S81L + ParC-S79F) are necessary for delafloxacin resistance (MIC >0.03 µg/mL), observed in 5.6% of clinical isolates [1].

Table 1: Delafloxacin MIC Values Against Fluoroquinolone-Resistant Pathogens

PathogenResistance ProfileDelafloxacin MIC₅₀ (µg/mL)Delafloxacin MIC₉₀ (µg/mL)
Streptococcus pneumoniaeLevofloxacin MIC >32 µg/mL0.0640.12
Staphylococcus aureusMRSA0.008–0.120.06–0.25
Klebsiella pneumoniaeMDR (ESBL+/Carbapenemase+)0.25>4
Pseudomonas aeruginosaCiprofloxacin-resistant1>16

Data compiled from [4] [5] [6]

pH-Dependent Bactericidal Activity in Acidic Microenvironments

Delafloxacin exhibits enhanced bactericidal activity under acidic conditions (pH 5.0–6.0), a unique property attributed to its anionic chemical structure. Unlike zwitterionic fluoroquinolones (e.g., moxifloxacin), delafloxacin lacks a protonatable group at position C-7. At neutral pH (7.4), it exists primarily as an anion (98.5%), limiting passive diffusion through bacterial membranes. However, in acidic environments (pH 5.5), 50–62.5% of delafloxacin molecules shift to a neutral form, significantly increasing membrane permeability [3] [7].

In Staphylococcus aureus, delafloxacin accumulation increases 10-fold at pH 5.5 compared to pH 7.4, correlating with a 4–5-fold decrease in MIC values (e.g., from 0.03 µg/mL to 0.008 µg/mL). This pH-dependent uptake is critical for efficacy in:

  • Inflammatory foci: Acidic abscesses (pH ≤6.0) where protonated delafloxacin accumulates intracellularly [7];
  • Biofilms: Acidic matrices of S. aureus and P. aeruginosa biofilms, where delafloxacin achieves 71–86% inhibition of biomass formation [5] [10];
  • Phagolysosomes: Intracellular compartments (pH 5.0–5.5) harboring pathogens like Legionella pneumophila [7] [10].

Comparative studies show delafloxacin’s activity against Escherichia coli increases 8-fold at pH 5.5 versus pH 7.0, while moxifloxacin’s activity decreases 2-fold under the same conditions. This divergence is attributed to moxifloxacin’s zwitterionic nature, which acquires a positive charge in acidic environments, reducing bacterial uptake [3] [7].

Table 2: pH-Dependent Activity of Delafloxacin vs. Comparator Fluoroquinolones

ParameterDelafloxacinMoxifloxacinCiprofloxacin
Primary charge at pH 5.5Neutral (62.5%)Cationic (89%)Zwitterionic
S. aureus accumulation (pH 5.5 vs. 7.4)10-fold increase3-fold decrease5-fold decrease
MIC shift (pH 5.5 vs. 7.4)4–5-fold decrease2–4-fold increase2–8-fold increase
Biofilm eradication85.7% efficacy42.3% efficacy31.6% efficacy

Data from [3] [5] [7]

Comparative Target Affinity Profiles Across Fluoroquinolone Generations

Delafloxacin’s target affinity distinguishes it from previous fluoroquinolone generations. First-generation agents (e.g., nalidixic acid) inhibit DNA gyrase weakly, while second-generation fluoroquinolones (e.g., ciprofloxacin) primarily target DNA gyrase in Gram-negatives and topoisomerase IV in Gram-positives. Delafloxacin binds both enzymes with balanced IC₅₀ values (0.12 µM for gyrase vs. 0.15 µM for topoisomerase IV in S. aureus), reducing the susceptibility gap between Gram-positive and Gram-negative pathogens [3] [10].

The drug’s large molecular surface area (440.8 g/mol) and C-8 chlorine enable broader interactions with QRDR residues. In S. pneumoniae, delafloxacin forms water-metal ion bridges between Mg²⁺ and conserved serine residues (GyrA-S81, ParC-S79), enhancing binding stability by 20-fold compared to levofloxacin. This explains its retained activity against levofloxacin-resistant strains (MIC₉₀ 0.12 µg/mL vs. >32 µg/mL for levofloxacin) [2] [4]. However, affinity varies by bacterial genus:

  • Staphylococci: Delafloxacin preferentially inhibits DNA gyrase (IC₅₀ 0.05 µM) over topoisomerase IV (IC₅₀ 0.12 µM) [10];
  • Enterobacterales: Balanced inhibition (IC₅₀ 0.08–0.25 µM for both enzymes) [6] [8];
  • Pseudomonas aeruginosa: Reduced affinity due to efflux pumps (e.g., MexAB-OprM), increasing MICs 4–8-fold compared to Enterobacteriaceae [9].

Resistance in Gram-negatives requires ≥3 QRDR mutations (e.g., gyrA-S83L + gyrA-D87N + parC-S80I in E. coli), while Gram-positives typically require two (e.g., gyrA + parC). Serotype-specific variations exist; S. pneumoniae serotype 9V exhibits higher delafloxacin MICs (≥0.12 µg/mL in 60% of isolates) due to unique ParC structural variants [4] [8] [9].

Table 3: Molecular Characteristics Influencing Delafloxacin Target Affinity

Structural FeatureRole in Target BindingConsequence for Activity
C-8 chlorineHydrophobic interaction with GyrA/ParC QRDREnhanced binding to mutant enzymes (e.g., GyrA-S81L)
N-1 pyridinyl groupIncreased molecular surface area (45 Ų)Additional Van der Waals contacts with DNA-enzyme complex
C-7 azetidinyl groupAbsence of protonatable nitrogenPrevents zwitterion formation; enhances acidic uptake
Anionic charge (pH 7.4)Ionic bonding with Mg²⁺ in enzyme active siteStabilizes drug-DNA-topoisomerase ternary complex

Structural data from [2] [3] [10]

Properties

CAS Number

189279-58-1

Product Name

Delafloxacin

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C18H12ClF3N4O4

Molecular Weight

440.8 g/mol

InChI

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)

InChI Key

DYDCPNMLZGFQTM-UHFFFAOYSA-N

SMILES

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O

Synonyms

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
3-quinolinecarboxylic acid, 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-1,4-dihydro-7-(3-hydroxy-1-azetidinyl)-4-oxo-
ABT 492
ABT-492
ABT492
Baxdela
delafloxacin
RX-3341

Canonical SMILES

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.